2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes an indole ring and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring is then subjected to a substitution reaction to introduce the 2,3-dihydro-1H-indol-1-yl group.
Acetamide Formation: The final step involves the reaction of the substituted indole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the indole ring and substituted intermediates.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
Purification: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)ethanamine
- 2-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylphenyl)ethanamine
- 2,3-dihydro-1H-indol-1-yl(4-methylphenyl)methanone
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-8-15(9-7-13)18-17(20)12-19-11-10-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVARPZCIXDTVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368523 |
Source
|
Record name | STK482630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89474-29-3 |
Source
|
Record name | STK482630 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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